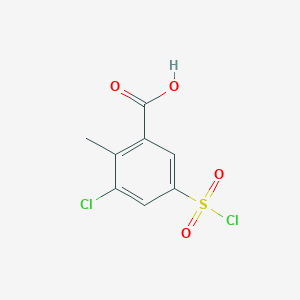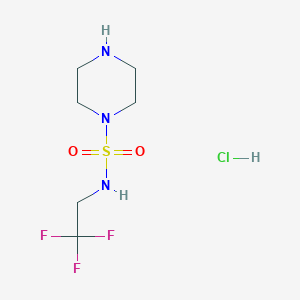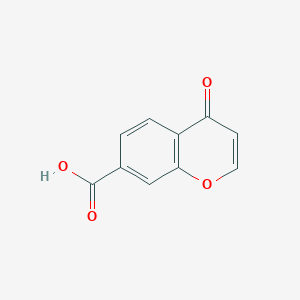
(5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide
Vue d'ensemble
Description
(5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide is a useful research compound. Its molecular formula is C25H29BrNOP and its molecular weight is 470.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Triphenylphosphonium compounds are known to target mitochondria in cells . The positive charge on the phosphonium ion allows these compounds to cross cell membranes and accumulate in the mitochondria, which have a negative membrane potential .
Mode of Action
Once inside the mitochondria, these compounds can interact with various targets. For example, some triphenylphosphonium compounds have been shown to inhibit mitochondrial metabolism, which plays a pivotal role in reactive oxygen species (ROS) production, calcium homeostasis, apoptosis, and cell proliferation .
Biochemical Pathways
The exact biochemical pathways affected by triphenylphosphonium compounds can vary depending on the specific compound and its targets. Given their accumulation in the mitochondria, these compounds could potentially affect pathways related to energy production (such as the electron transport chain), apoptosis, and ros production .
Pharmacokinetics
The pharmacokinetics of triphenylphosphonium compounds can be influenced by their chemical structure, including the length and composition of the alkyl chain attached to the phosphonium ion . These factors can affect the compound’s absorption, distribution, metabolism, and excretion (ADME), as well as its bioavailability.
Result of Action
The cellular effects of triphenylphosphonium compounds can include changes in mitochondrial function, induction of apoptosis, and alterations in ROS levels . These effects can contribute to the compounds’ potential anticancer activity .
Action Environment
The action of triphenylphosphonium compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the compounds’ ability to cross cell membranes and accumulate in the mitochondria . Additionally, factors such as temperature and the presence of other chemicals can potentially affect the stability and efficacy of these compounds.
Analyse Biochimique
Biochemical Properties
The compound interacts with several enzymes and proteins within the mitochondria. For instance, it can inhibit complexes I and II of the electron transport chain, leading to altered mitochondrial respiration and increased ROS production . Additionally, (5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide may interact with mitochondrial membrane proteins, affecting their function and stability.
Cellular Effects
The effects of this compound on cells are profound, particularly in cancer cells. The compound’s ability to target mitochondria makes it a potent inducer of mitochondrial dysfunction, leading to cell death. In cancer cells, this can result in the activation of apoptotic pathways, increased oxidative stress, and disruption of cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with mitochondrial components. The triphenylphosphonium group facilitates the compound’s accumulation within mitochondria, where it can bind to and inhibit key enzymes of the electron transport chain . This inhibition disrupts the normal flow of electrons, leading to increased ROS production and oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, allowing for sustained mitochondrial targeting and prolonged effects on cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can selectively target cancer cells, inducing apoptosis without significant toxicity to normal cells. At higher doses, the compound’s effects can become more pronounced, leading to increased oxidative stress and potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways within the mitochondria. The compound’s interaction with the electron transport chain can alter metabolic flux, leading to changes in ATP production and ROS generation . Additionally, the compound may affect the levels of key metabolites involved in cellular respiration and energy metabolism.
Transport and Distribution
Within cells, this compound is transported and distributed primarily to the mitochondria. The compound’s triphenylphosphonium group facilitates its uptake into the mitochondria, where it accumulates due to the negative membrane potential . This targeted distribution allows the compound to exert its effects specifically within the mitochondria, minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is predominantly within the mitochondria. The compound’s triphenylphosphonium group acts as a targeting signal, directing it to the mitochondrial membrane . Once inside the mitochondria, the compound can interact with various mitochondrial components, including enzymes, proteins, and lipids.
Propriétés
IUPAC Name |
[5-(ethylamino)-5-oxopentyl]-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28NOP.BrH/c1-2-26-25(27)20-12-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,2,12-13,20-21H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIMDSXEQYKHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrNOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride](/img/structure/B1433546.png)



![[4-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B1433550.png)







![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1433564.png)
